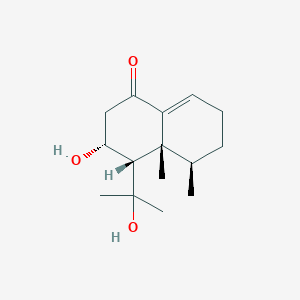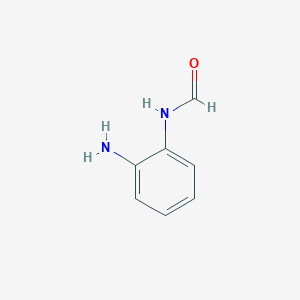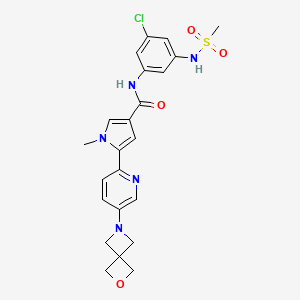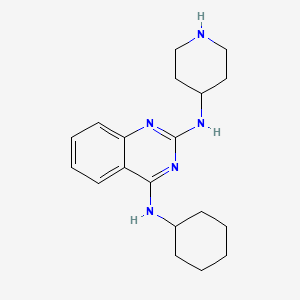
G|Aq/11 protein-IN-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
G|Aq/11 protein-IN-1 is a selective inhibitor of the G alpha q and G alpha 11 proteins, which are part of the G protein-coupled receptor (GPCR) signaling pathway. These proteins play a crucial role in various cellular processes, including signal transduction, cell growth, and differentiation. The inhibition of G alpha q and G alpha 11 proteins has significant therapeutic potential, particularly in the treatment of cardiovascular diseases, cancer, and other conditions where GPCR signaling is dysregulated .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of G|Aq/11 protein-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups that confer selectivity and potency. The synthetic route typically includes:
Formation of the core structure: This step involves the construction of the basic molecular framework using standard organic synthesis techniques such as condensation reactions, cyclization, and coupling reactions.
Functional group modification: Specific functional groups are introduced to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Process optimization: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency.
Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
G|Aq/11 protein-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce the compound’s inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired modification but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and to identify more potent and selective inhibitors.
科学的研究の応用
G|Aq/11 protein-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study GPCR signaling pathways and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cellular and molecular biology research to investigate the role of G alpha q and G alpha 11 proteins in various cellular processes.
Medicine: Explored as a potential therapeutic agent for treating diseases associated with dysregulated GPCR signaling, such as cardiovascular diseases and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GPCR signaling pathways.
作用機序
G|Aq/11 protein-IN-1 exerts its effects by selectively inhibiting the G alpha q and G alpha 11 proteins. These proteins are part of the GPCR signaling pathway, which is activated by the binding of ligands to GPCRs on the cell surface. Upon activation, G alpha q and G alpha 11 proteins activate downstream effectors, such as phospholipase C beta, leading to the production of second messengers like inositol trisphosphate and diacylglycerol. By inhibiting G alpha q and G alpha 11 proteins, this compound disrupts this signaling cascade, thereby modulating cellular responses and potentially providing therapeutic benefits .
類似化合物との比較
G|Aq/11 protein-IN-1 is unique in its selectivity for G alpha q and G alpha 11 proteins. Similar compounds include:
YM-254890: A potent inhibitor of G alpha q signaling pathways, known for its antiplatelet and antithrombotic effects.
Compared to these compounds, this compound may offer distinct advantages in terms of selectivity, potency, and therapeutic potential, making it a valuable tool for scientific research and drug development.
特性
分子式 |
C19H27N5 |
|---|---|
分子量 |
325.5 g/mol |
IUPAC名 |
4-N-cyclohexyl-2-N-piperidin-4-ylquinazoline-2,4-diamine |
InChI |
InChI=1S/C19H27N5/c1-2-6-14(7-3-1)21-18-16-8-4-5-9-17(16)23-19(24-18)22-15-10-12-20-13-11-15/h4-5,8-9,14-15,20H,1-3,6-7,10-13H2,(H2,21,22,23,24) |
InChIキー |
GNRIOPJKGQXDIJ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)NC4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


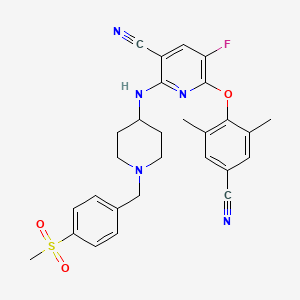
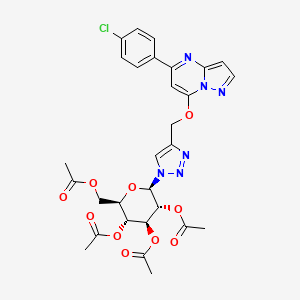
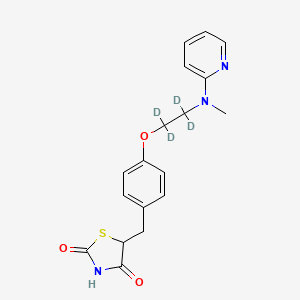
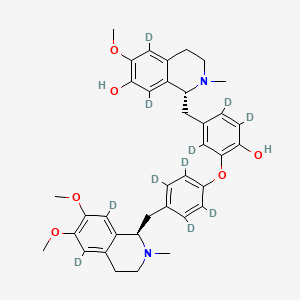
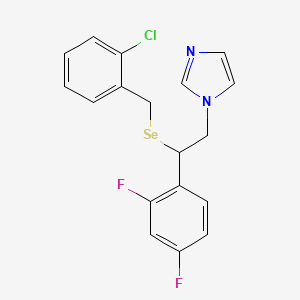
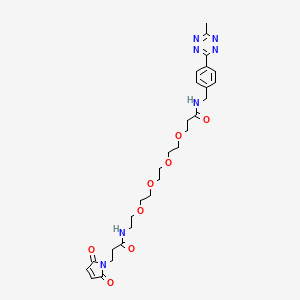
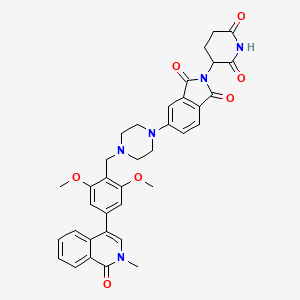
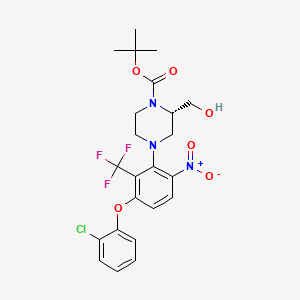
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)

